2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

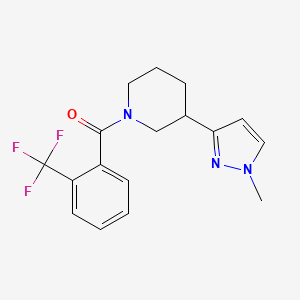

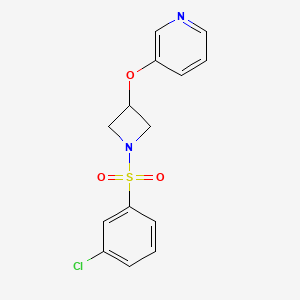

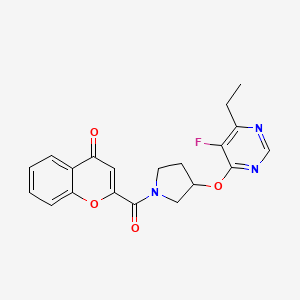

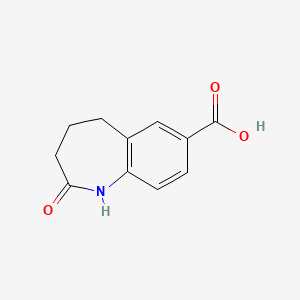

2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO4S . It has a molecular weight of 249.67 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride is 1S/C8H8ClNO4S/c1-5-3-4-7 (10 (11)12)8 (6 (5)2)15 (9,13)14/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride is a powder that is stored at room temperature . It has a melting point of 62-63 degrees Celsius . Unfortunately, the boiling point and other physical properties are not specified in the available resources .Applications De Recherche Scientifique

Water-soluble Protein Reagents

Water-soluble reagents derived from 2-hydroxy-5-nitrobenzyl halides, which share a similar functional group with 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride, have been developed for protein modification. These reagents selectively modify tryptophan and cysteine in amino acids, offering a tool for studying protein structures and functions in aqueous solutions. Their stability in acidic conditions allows for protein modification without significant hydrolysis, a feature that could be explored with derivatives of 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride for protein research (Horton & Tucker, 1970).

Synthesis and Characterization of Sulfonamide Molecules

Research into the synthesis and characterization of new sulfonamide molecules derived from reactions involving nitroaniline and benzene-1-sulfonyl chloride, similar to 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride, has provided insights into the structural, electronic, and reactivity properties of these compounds. Such studies contribute to our understanding of how sulfonamide derivatives can be utilized in the development of pharmaceuticals and materials science (Murthy et al., 2018).

Advanced Oxidation Processes

A study on the degradation of nitrobenzene using advanced oxidation processes highlighted the potential of high-valent metal-oxo species as major reactive components. This mechanism, which involves the activation of peroxymonosulfate, suggests that derivatives like 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride could be explored for environmental remediation, especially in the treatment of wastewater containing nitrobenzene homologues (Zheng et al., 2021).

Safety and Hazards

This compound is classified as dangerous, with a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Propriétés

IUPAC Name |

2,3-dimethyl-6-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-4-7(10(11)12)8(6(5)2)15(9,13)14/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGGLZXKSAJVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2666489.png)